molecular formula C17H20N2O3 B1385068 N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide CAS No. 1020056-79-4

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide

Cat. No. B1385068
CAS RN: 1020056-79-4
M. Wt: 300.35 g/mol
InChI Key: LBMCWSLUIKWKKQ-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide is a specialty product for proteomics research . It has a molecular formula of C17H20N2O3 and a molecular weight of 300.35 g/mol .

Scientific Research Applications

Molecular Structural Analysis

  • Structural Analysis with X-ray Diffraction and DFT Calculations : A study by Demir et al. (2015) focused on analyzing the structure of a similar benzamide compound using X-ray diffraction and density functional theory (DFT) calculations. The research highlights the importance of structural analysis in understanding the properties of such compounds.

Pharmacological Applications

  • Histone Deacetylase Inhibition for Anticancer Activity : Zhou et al. (2008) investigated a related benzamide compound, highlighting its role as a histone deacetylase (HDAC) inhibitor with potential anticancer properties. This study Zhou et al. (2008) emphasizes the significance of benzamide derivatives in cancer treatment.
  • Gastrokinetic Agents : Research by Kato et al. (1992) on benzamides revealed their potential as gastrokinetic agents, aiding in gastric motility. This aspect of benzamides can be crucial in gastrointestinal therapeutics.

Neuroleptic Activity

  • Potential Neuroleptics for Psychosis Treatment : A study by Iwanami et al. (1981) synthesized benzamides as potential neuroleptics, demonstrating their efficacy against stereotyped behavior in rats, indicating their potential use in treating psychosis.

Antioxidant Properties

  • Electrochemical Oxidation and Antioxidant Activity : Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamides, underscoring their antioxidant activity by scavenging free radicals. The study Jovanović et al. (2020) adds to the understanding of the antioxidant capacity of such compounds.

Anticonvulsant Activity

  • Efficacy in Anticonvulsant Models : Lambert et al. (1995) researched ameltolide analogs, a type of benzamide, for their anticonvulsant properties. This research Lambert et al. (1995) contributes to the potential use of benzamides in seizure management.

Tumor Treatment Efficacy

  • Efficacy in Slowly Growing Tumors : Berger et al. (1985) synthesized a benzamide derivative showing differential therapeutic efficacy in slowly proliferating rat tumors. The study Berger et al. (1985) offers insights into the selective action of benzamides in oncology.

CCR5 Antagonist Synthesis

  • Synthesis of Orally Active CCR5 Antagonist : Ikemoto et al. (2005) developed an orally active CCR5 antagonist benzamide derivative, contributing to advancements in HIV treatment. This research Ikemoto et al. (2005) is significant for its potential application in infectious diseases.

Melanoma Imaging

  • Radioiodinated Derivatives for Melanoma Imaging : Eisenhut et al. (2000) investigated radioiodinated benzamide derivatives for melanoma imaging, highlighting their potential in cancer diagnostics. This study Eisenhut et al. (2000) is key for its application in medical imaging.

Enzyme Inhibition

  • Enzyme Inhibition Studies : Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide derivatives, evaluating their enzyme inhibition activity, contributing to the understanding of their biochemical interactions. The research by Abbasi et al. (2014) adds to the potential therapeutic uses of benzamides.

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-15(18)4-3-5-16(12)19-17(20)13-6-8-14(9-7-13)22-11-10-21-2/h3-9H,10-11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMCWSLUIKWKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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